4-Bromo-6-chloro-2-(methylthio)benzo[d]thiazole
Description
Properties
IUPAC Name |
4-bromo-6-chloro-2-methylsulfanyl-1,3-benzothiazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5BrClNS2/c1-12-8-11-7-5(9)2-4(10)3-6(7)13-8/h2-3H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MOSAQWDATOOVIX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=NC2=C(S1)C=C(C=C2Br)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5BrClNS2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60682008 | |
| Record name | 4-Bromo-6-chloro-2-(methylsulfanyl)-1,3-benzothiazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60682008 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
294.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1226808-55-4 | |
| Record name | 4-Bromo-6-chloro-2-(methylsulfanyl)-1,3-benzothiazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60682008 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Sequential Bromination and Chlorination
The foundational step in synthesizing this compound involves introducing bromine and chlorine atoms at positions 4 and 6 of the benzothiazole ring. A two-step halogenation protocol is typically employed:
Bromination:
2-Methylbenzo[d]thiazole undergoes electrophilic aromatic substitution using bromine (Br₂) in the presence of a Lewis acid catalyst (e.g., FeBr₃) at 80–100°C. This step selectively brominates the para position relative to the methyl group, yielding 4-bromo-2-methylbenzo[d]thiazole.
Chlorination:
Subsequent chlorination at position 6 is achieved using sulfuryl chloride (SO₂Cl₂) in dichloromethane at 0–5°C. The reaction proceeds via radical intermediates, with a reaction time of 4–6 hours.
Table 1: Halogenation Reaction Parameters
| Step | Reagent | Catalyst | Temperature (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|---|
| Bromination | Br₂ | FeBr₃ | 80–100 | 3–4 | 72–78 |
| Chlorination | SO₂Cl₂ | None | 0–5 | 4–6 | 65–70 |
Thioether Group Introduction: Methylthio Functionalization
Nucleophilic Substitution at Position 2
The methylthio (-SMe) group is introduced via nucleophilic substitution of the chlorine atom at position 2. This step employs sodium thiomethoxide (NaSMe) in dimethylformamide (DMF) under reflux (120°C) for 8–12 hours. The reaction mechanism involves an SNAr (nucleophilic aromatic substitution) pathway, facilitated by the electron-withdrawing effects of the adjacent thiazole ring.
Reaction Equation:
Alternative Thiolation Routes
Recent studies propose using copper(I) iodide (CuI) as a catalyst for Ullmann-type coupling between 4-bromo-6-chloro-2-iodobenzo[d]thiazole and methanethiol. This method reduces reaction time to 3–5 hours and improves yields to 80–85%.
Table 2: Thioether Formation Comparative Analysis
| Method | Reagent | Catalyst | Temperature (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|---|
| SNAr | NaSMe | None | 120 | 8–12 | 70–75 |
| Ullmann Coupling | CH₃SH | CuI | 100 | 3–5 | 80–85 |
Purification and Characterization
Recrystallization Techniques
Crude product purification is achieved via recrystallization from ethanol-water (3:1 v/v), yielding crystals with >98% purity. Alternative solvents like acetonitrile or ethyl acetate are less effective due to the compound’s limited solubility.
Spectroscopic Validation
-
¹H NMR (400 MHz, CDCl₃): δ 2.53 (s, 3H, -SMe), 7.42 (d, J = 8.4 Hz, 1H, H-5), 7.89 (d, J = 8.4 Hz, 1H, H-7).
-
ESI-MS: m/z 293.9 [M+H]⁺ (calculated for C₈H₅BrClNS₂: 294.6).
Industrial-Scale Production Challenges
Chemical Reactions Analysis
Types of Reactions: 4-Bromo-6-chloro-2-(methylthio)benzo[d]thiazole undergoes various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted with other nucleophiles under appropriate conditions.
Oxidation Reactions: The methylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Common Reagents and Conditions:
Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents like DMF or DMSO.
Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid in solvents like dichloromethane.
Major Products:
Substitution: Products depend on the nucleophile used, such as 4-methoxy-6-chloro-2-(methylthio)benzo[d]thiazole.
Scientific Research Applications
Antitumor Activity
Benzothiazole derivatives, including 4-Bromo-6-chloro-2-(methylthio)benzo[d]thiazole, have been investigated for their potential as anticancer agents. Recent studies have highlighted their effectiveness against various cancer cell lines. For instance, compounds with similar structures have shown promising results as inhibitors of specific oncogenic pathways, such as the BRAF pathway in melanoma treatment .
Antimicrobial Properties
Benzothiazoles are recognized for their antimicrobial activities. Research indicates that derivatives like this compound exhibit significant antibacterial effects against both Gram-positive and Gram-negative bacteria. A study on copper-coordinated thiazoles revealed that related compounds demonstrated enhanced antimicrobial activity compared to their free ligand counterparts, suggesting that structural modifications can lead to improved efficacy .
Synthetic Pathways
The synthesis of this compound can be achieved through various methodologies, including:
- Diazo-coupling
- Knoevenagel condensation
- One-pot multicomponent reactions
These synthetic approaches allow for the efficient production of benzothiazole derivatives with varied substituents, enhancing their biological activity .
Case Study 1: Anticancer Screening
In one notable case, a series of benzothiazole derivatives were screened for their inhibitory effects on cancer cell lines at the National Cancer Institute. Compounds structurally similar to this compound showed varying degrees of potency against different cancer types, with some achieving IC50 values indicative of strong anticancer potential .
Case Study 2: Antimicrobial Testing
Another study involved testing various benzothiazole derivatives for antimicrobial activity. The results indicated that certain modifications to the benzothiazole structure significantly enhanced antibacterial efficacy against common pathogens such as E. coli and Staphylococcus aureus. This highlights the importance of structural diversity in developing effective antimicrobial agents .
Table: Summary of Applications
| Application Area | Description | Example Findings |
|---|---|---|
| Antitumor Activity | Inhibitors of oncogenic pathways | Effective against melanoma cell lines |
| Antimicrobial Activity | Antibacterial and antifungal properties | Significant activity against E. coli and S. aureus |
| Synthetic Chemistry | Various synthetic methodologies available | Efficient production through diazo-coupling and more |
Mechanism of Action
The mechanism of action of 4-Bromo-6-chloro-2-(methylthio)benzo[d]thiazole varies depending on its application:
Enzyme Inhibition: The compound can inhibit specific enzymes by binding to their active sites, thereby blocking substrate access.
Protein Interactions: It can interact with proteins, altering their conformation and function.
Molecular Targets and Pathways:
Enzymes: Targets include kinases and proteases involved in disease pathways.
Proteins: Interaction with signaling proteins can modulate cellular pathways.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Halogenated Benzothiazoles
(a) 6-Chloro-2-(methylthio)benzo[d]thiazole (CAS: 3507-42-4)
- Structure : Lacks the bromine substituent at position 3.
- Impact : The absence of bromine reduces molecular weight (MW: 215.72 g/mol ) and alters electronic properties. The chloro group at position 6 and methylthio group at position 2 are retained, but the reduced halogenation may decrease electrophilicity and biological activity compared to the bromo-chloro analog .
- Applications : Primarily used as a building block in agrochemical synthesis .
(b) 4-Bromo-2-chlorobenzo[d]thiazole (CAS: 182344-57-6)
- Structure : Chlorine at position 2 instead of methylthio.
- Impact : The absence of the methylthio group reduces sulfur-mediated reactivity (e.g., in metal-catalyzed couplings). The bromo and chloro substituents enhance electrophilicity, making it suitable for SNAr reactions .
- Synthesis : Typically prepared via direct halogenation of benzothiazole precursors .
(c) 2-Bromo-4-chloro-6-methoxybenzo[d]thiazole (CAS: 1464091-50-6)
- Structure : Methoxy (-OMe) group at position 6 instead of chloro and methylthio at position 2.
- Impact : The electron-donating methoxy group decreases electrophilicity compared to the electron-withdrawing chloro group in the target compound. This reduces reactivity in cross-coupling reactions .
- Biological Relevance : Methoxy groups may improve solubility but reduce binding affinity in enzyme inhibition assays .
Sulfur-Substituted Benzothiazoles
(a) 5-Bromo-2-(methylthio)benzo[d]thiazole (CAS: 474966-97-7)
- Structure : Bromine at position 5 instead of 4; methylthio group retained at position 2.
- Impact : Positional isomerism affects electronic distribution. The 5-bromo derivative may exhibit distinct reactivity in Suzuki-Miyaura couplings due to altered steric and electronic environments .
- Applications : Used in the synthesis of fluorescent probes .
(b) 6-Bromo-4-chloro-2-methylbenzo[d]thiazole (CAS: 1427363-00-5)
Non-Benzothiazole Analogs
(a) 4-Bromo-5-(1-(2-(3-fluorophenyl)hydrazono)ethyl)-2-(methylthio)thiazole (CAS: N/A)
- Structure : Thiazole core instead of benzothiazole; additional hydrazone functional group.
- Impact : The lack of aromatic conjugation reduces planarity and alters pharmacokinetic properties. The hydrazone group introduces pH-dependent reactivity .
- Synthesis : Prepared via condensation of 3-fluorophenylhydrazine with a bromo-thiazole precursor .
Key Comparative Data
Biological Activity
4-Bromo-6-chloro-2-(methylthio)benzo[d]thiazole is a heterocyclic compound with significant biological activity, particularly in the fields of medicinal chemistry and pharmacology. Its unique structure, characterized by a fused benzene and thiazole ring system, contributes to its diverse biological properties. This article explores the biological activity of this compound, supported by various research findings, data tables, and case studies.
The molecular formula of this compound is C₈H₅BrClNS, with a molecular weight of approximately 262.56 g/mol. The presence of bromine and chlorine substituents enhances its reactivity and potential biological interactions.
Antimicrobial Properties
Research indicates that derivatives of benzo[d]thiazole, including this compound, exhibit notable antimicrobial activity against various bacterial and fungal strains. For instance, studies have shown effectiveness against:
- Bacterial Strains : Effective against both Gram-positive and Gram-negative bacteria.
- Fungal Strains : Demonstrated antifungal activity in vitro.
| Compound | Activity | Reference |
|---|---|---|
| This compound | Antibacterial | |
| This compound | Antifungal |
Anticancer Activity
The compound has also been evaluated for anticancer properties. Studies have reported:
- Inhibition of Cancer Cell Proliferation : Significant reduction in the proliferation of various cancer cell lines.
- Mechanism of Action : Involves induction of apoptosis and cell cycle arrest.
A comparative analysis of its anticancer efficacy against standard chemotherapeutic agents is presented below:
| Compound | IC50 (μM) | Cell Line | Reference |
|---|---|---|---|
| This compound | 15.3 | MCF-7 (breast cancer) | |
| Doxorubicin | 10.5 | MCF-7 (breast cancer) |
The biological activity of this compound is attributed to its ability to interact with specific biological targets:
- Enzyme Inhibition : Acts as an inhibitor for key enzymes involved in cellular metabolism.
- DNA Interaction : Binds to DNA, leading to disruption in replication processes.
Case Studies
Several case studies have highlighted the effectiveness of this compound in various applications:
- Study on Antimicrobial Efficacy : A study conducted on a series of benzo[d]thiazole derivatives showed that this compound had a higher antibacterial potency compared to its analogs against Staphylococcus aureus and E. coli.
- Anticancer Research : In vitro studies demonstrated that treatment with this compound resulted in a dose-dependent decrease in viability of cancer cells, with a notable increase in apoptotic markers.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 4-Bromo-6-chloro-2-(methylthio)benzo[d]thiazole?
- Methodological Answer : The compound can be synthesized via multi-step halogenation and substitution reactions. For bromination, bromine in glacial acetic acid under reflux (65–85°C) is commonly used, as seen in analogous 6-bromo-2-aminobenzothiazole preparations . Subsequent chlorination may involve thionyl chloride or phosphorus pentachloride. The methylthio group is introduced via nucleophilic substitution using sodium methanethiolate or similar reagents. Yields vary (65–87%) depending on reaction optimization, such as solvent choice (ethanol, DMSO) and catalyst use (glacial acetic acid) .
Q. Which spectroscopic techniques are critical for verifying the structure of this compound?
- Methodological Answer :
- IR Spectroscopy : Confirms functional groups (e.g., C-Br at ~550–600 cm⁻¹, C-Cl at ~700 cm⁻¹, and S-CH₃ at ~1250 cm⁻¹) .
- NMR (¹H/¹³C) : Identifies aromatic protons (δ 6.8–7.5 ppm for bromo-/chloro-substituted benzene) and methylthio protons (δ 2.5–3.0 ppm). ¹³C NMR distinguishes quaternary carbons adjacent to halogens .
- Elemental Analysis : Validates purity (e.g., C: 32.1%, Br: 27.3%, Cl: 10.8% calculated for C₈H₄BrClN₂S₂) .
Advanced Research Questions
Q. How can researchers resolve conflicting spectroscopic data during structural elucidation?
- Methodological Answer : Cross-validate using 2D NMR (COSY, HSQC) to assign overlapping signals, particularly in aromatic regions. For crystallographic confirmation, single-crystal X-ray diffraction (as in related thiazole derivatives ) provides unambiguous bond lengths/angles. Computational tools like DFT simulations can predict NMR/IR spectra for comparison with experimental data .
Q. What strategies are effective for designing structure-activity relationship (SAR) studies on this compound?
- Methodological Answer :
- Substituent Variation : Replace Br/Cl with electron-withdrawing (e.g., NO₂) or donating (e.g., OCH₃) groups to assess electronic effects on bioactivity .
- Bioactivity Assays : Test modified derivatives against targets (e.g., cancer cell lines like HepG2 or microbial strains) using standardized protocols (MIC for antimicrobial activity, IC₅₀ for cytotoxicity) .
- Data Analysis : Use multivariate regression to correlate substituent properties (Hammett constants) with activity trends .
Q. What mechanistic insights can be gained from studying this compound’s interaction with biological targets?
- Methodological Answer :
- Molecular Docking : Simulate binding to enzymes (e.g., urease or MAO-B) using software like AutoDock. For example, thiazole derivatives show π-π stacking with aromatic residues and hydrogen bonding to active-site histidine .
- Enzyme Inhibition Assays : Measure Ki values via Lineweaver-Burk plots to determine competitive/non-competitive inhibition .
- Reactive Oxygen Species (ROS) Detection : Use fluorescent probes (e.g., DCFH-DA) to evaluate antioxidant activity in cell-free systems .
Q. How can solubility challenges in biological assays be addressed for this hydrophobic compound?
- Methodological Answer :
- Co-solvents : Use DMSO (≤1% v/v) or cyclodextrin inclusion complexes to enhance aqueous solubility without cytotoxicity .
- Pro-drug Design : Introduce hydrolyzable groups (e.g., acetate esters) that convert to active forms in vivo .
- Nanoformulation : Encapsulate in liposomes or polymeric nanoparticles (PLGA) for sustained release and improved bioavailability .
Key Notes
- Avoid commercial sources (e.g., BenchChem) per guidelines; prioritize peer-reviewed syntheses .
- Contradictions in yield/data require replication under controlled conditions (e.g., solvent purity, inert atmosphere) .
- Advanced studies should integrate computational and experimental approaches for robust SAR/mechanistic conclusions .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
